6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that features both an oxirane (epoxide) ring and a quinolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one typically involves the epoxidation of a precursor compound. One common method is the reaction of a quinolinone derivative with an epoxidizing agent such as meta-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Nucleophilic Ring Opening: The oxirane ring is highly reactive and can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The quinolinone moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Ring Opening: Reagents like hydrazine hydrate, phenyl hydrazine, and hydroxylamine hydrochloride in ethanol are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydroxy Pyrazoles and Oxazoles: Formed from the reaction with hydrazine derivatives.
Substituted Quinolinones: Resulting from substitution reactions on the quinolinone ring.
Scientific Research Applications
6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one involves its ability to react with various biological molecules. The oxirane ring can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological activity. The quinolinone moiety may interact with specific enzymes or receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
- 2-(adamantan-1-yl)oxiranes
- 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde
Uniqueness
6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one is unique due to its combination of an oxirane ring and a quinolinone structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H11NO2 |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO2/c13-11-4-2-7-5-8(10-6-14-10)1-3-9(7)12-11/h1,3,5,10H,2,4,6H2,(H,12,13) |
InChI Key |
KDWKPOXQEWDDRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C3CO3 |
Origin of Product |
United States |
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